N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(o-tolyl)acetamide

Description

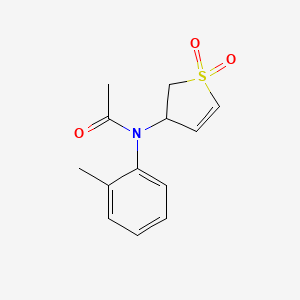

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(o-tolyl)acetamide is a sulfur-containing acetamide derivative characterized by a 2,3-dihydrothiophene-1,1-dioxide ring system and an o-tolyl (2-methylphenyl) substituent. The 1,1-dioxide group on the thiophene ring introduces sulfone functionality, which enhances polarity and metabolic stability compared to non-oxidized thiophene analogs. This compound is structurally related to agrochemicals and pharmaceuticals, where sulfur and acetamide moieties are common pharmacophores .

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-10-5-3-4-6-13(10)14(11(2)15)12-7-8-18(16,17)9-12/h3-8,12H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMIVQFOEZIFIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(o-tolyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring with a dioxido group and an acetamide moiety, which may contribute to its biological activity.

- Molecular Formula : C13H13N2O3S

- Molecular Weight : 281.32 g/mol

- CAS Number : Not specified in the sources but related compounds exist.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have demonstrated that derivatives containing the thiophene ring exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 100 µg/mL |

These findings suggest that the compound could be developed as a potential antibiotic agent.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that related compounds induced apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels and activating apoptotic pathways.

Mechanism of Action :

- Inhibition of Thioredoxin Reductase (TrxR) : This leads to increased oxidative stress within cancer cells.

- Activation of Apoptosis Proteins : Such as Bax and cleaved-caspase 3, which are crucial for the apoptosis process.

Antioxidant Activity

The antioxidant capacity of compounds containing the dioxido-thiophene structure has been documented. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is essential in preventing cellular damage.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of MRSA. The results indicated a significant reduction in bacterial load when treated with this compound compared to untreated controls.

Case Study 2: Cancer Cell Line Testing

Another study evaluated the effects of the compound on human breast cancer cell lines (MDA-MB-231). The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 30 µM.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several chloroacetamides listed in share the N-arylacetamide backbone but differ in substituents and applications. For example:

- Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide): A herbicide with a thienyl group and methoxyethyl chain. Unlike the target compound, dimethenamid lacks the sulfone group but includes a chlorine atom, enhancing its electrophilicity and herbicidal activity .

- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Features a chloro substituent and alkyl chains, optimizing soil mobility and weed control. The target compound’s sulfone group may reduce volatility and increase water solubility compared to pretilachlor’s alkoxy groups .

Table 1: Key Structural and Functional Differences in Agrochemical Acetamides

| Compound | Substituents | Key Functional Groups | Application |

|---|---|---|---|

| Target Compound | Dihydrothiophene-1,1-dioxide, o-tolyl | Sulfone, acetamide | Research (potential pharmaceutical) |

| Dimethenamid | 3-Thienyl, methoxyethyl | Chloro, thiophene | Herbicide |

| Pretilachlor | 2,6-Diethylphenyl, propoxyethyl | Chloro, alkoxy | Herbicide |

Pharmaceutical Acetamide Derivatives

highlights N-substituted 2-arylacetamides with thiazole or pyrazole rings. For instance:

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Contains a dichlorophenyl group and thiazole ring. The thiazole’s electron-rich nitrogen enhances hydrogen bonding, contrasting with the target compound’s sulfone, which may improve oxidative stability .

- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide derivatives (): These feature fused thiophene-cyclopentane systems.

Table 2: Pharmacokinetic-Relevant Properties

| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 1.8 | 0.12 | High (sulfone) |

| 2-(2,6-Dichlorophenyl)-thiazolyl | 3.2 | 0.05 | Moderate |

| Cyclopenta[b]thiophene analog | 2.5 | 0.08 | Moderate |

Substituent Effects on Reactivity and Bioactivity

- Sulfone vs. Chloro Groups : The sulfone in the target compound is less electrophilic than the chloro substituents in dimethenamid or pretilachlor, suggesting lower reactivity in nucleophilic environments but higher metabolic resistance .

- Aromatic Substitutents : The o-tolyl group (2-methylphenyl) provides steric hindrance compared to the 3-methoxyphenyl in ’s analog (N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide). This may reduce binding affinity to certain enzymes but improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.